molecular formula C11H10O3S B15067713 Methyl 6-methoxybenzo[B]thiophene-3-carboxylate

Methyl 6-methoxybenzo[B]thiophene-3-carboxylate

Cat. No.: B15067713
M. Wt: 222.26 g/mol
InChI Key: GTLMNPPHPAHMEB-UHFFFAOYSA-N
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Description

Methyl 6-methoxybenzo[B]thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing aromatic compounds known for their diverse applications in medicinal chemistry and material science. This particular compound is characterized by a methoxy group at the 6th position and a carboxylate ester at the 3rd position on the benzo[B]thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxybenzo[B]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of a carbonyl compound with sulfur and a nitrile. Another approach is the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxybenzo[B]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Methyl 6-methoxybenzo[B]thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 6-methoxybenzo[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or interact with cellular receptors. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-6-methoxybenzo[B]thiophene-2-carboxylate
  • Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
  • Methyl 6-methoxybenzo[D]thiazole-2-carboxylate

Uniqueness

Methyl 6-methoxybenzo[B]thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6th position and carboxylate ester at the 3rd position make it a valuable intermediate for synthesizing various derivatives with potential therapeutic applications .

Properties

IUPAC Name

methyl 6-methoxy-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-7-3-4-8-9(11(12)14-2)6-15-10(8)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLMNPPHPAHMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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